9-((2-Hydroxyethoxy)methyl)-8-aminoguanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is a synthetic compound that belongs to the class of guanine nucleoside analogues It is structurally related to acyclovir, a well-known antiviral drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine typically involves the alkylation of guanine derivatives. One common method starts with N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, which undergoes an acid-catalyzed phase transfer catalysis (PTC) process to produce selective alkylation at the 9 position of the guanine ring . Another method involves the hydrolysis of N2-acetyl-9-(2-acetoxyethoxymethyl)guanine with monoethanolamine, followed by neutralization with an acid and filtration .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of phase transfer catalysis and hydrolysis with monoethanolamine are common techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of functionalized guanine derivatives .
Scientific Research Applications
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other guanine analogues and nucleoside derivatives.
Biology: The compound is studied for its potential antiviral properties, similar to acyclovir.
Medicine: Research is ongoing to explore its use in antiviral therapies and as a potential treatment for various viral infections.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 9-((2-Hydroxyethoxy)methyl)-8-aminoguanine involves its incorporation into viral DNA, leading to the inhibition of viral DNA synthesis. This compound targets viral DNA polymerase, preventing the replication of viral genetic material. The molecular pathways involved include the activation of the compound by viral thymidine kinase, followed by its incorporation into the growing DNA chain, resulting in chain termination .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral drug with a similar structure and mechanism of action.
Valaciclovir: The L-valine ester of acyclovir, used to treat herpes infections.
Ganciclovir: Another guanine nucleoside analogue with antiviral properties.
Uniqueness
9-((2-Hydroxyethoxy)methyl)-8-aminoguanine is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antiviral activity compared to other guanine analogues.
Properties
CAS No. |
91898-00-9 |
---|---|
Molecular Formula |
C8H12N6O3 |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2,8-diamino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C8H12N6O3/c9-7-12-5-4(6(16)13-7)11-8(10)14(5)3-17-2-1-15/h15H,1-3H2,(H2,10,11)(H3,9,12,13,16) |
InChI Key |
IHTYDYPDLDLGCD-UHFFFAOYSA-N |
Canonical SMILES |
C(COCN1C2=C(C(=O)NC(=N2)N)N=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.